molecular formula C25H28N6O5 B2531261 ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate CAS No. 500862-24-8

ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate

Cat. No.: B2531261
CAS No.: 500862-24-8
M. Wt: 492.536
InChI Key: BYYQHENPOQHMFM-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a triazine ring, morpholine, and ethoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-(ethoxycarbonyl)phenylamine with cyanuric chloride to form an intermediate, which is then reacted with morpholine and 4-aminobenzoic acid ethyl ester under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and morpholine group play crucial roles in its binding affinity and specificity .

Properties

IUPAC Name

ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O5/c1-3-35-21(32)17-5-9-19(10-6-17)26-23-28-24(30-25(29-23)31-13-15-34-16-14-31)27-20-11-7-18(8-12-20)22(33)36-4-2/h5-12H,3-4,13-16H2,1-2H3,(H2,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYQHENPOQHMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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